molecular formula C12H21NO4 B13055974 Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate

Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate

Cat. No.: B13055974
M. Wt: 243.30 g/mol
InChI Key: AZVUIRLOAUPNHF-KXUCPTDWSA-N
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Description

Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate is a complex organic compound with a unique structure. It belongs to the class of furo[3,2-b]pyridines, which are known for their diverse biological activities. This compound is characterized by its racemic nature, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. The presence of the tert-butyl group and the hydroxyhexahydrofuro moiety adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Furo[3,2-b]pyridine Core: This step involves the cyclization of a suitable precursor to form the furo[3,2-b]pyridine core. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

    Introduction of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, which can be achieved using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Addition of the Tert-Butyl Group: The tert-butyl group is typically introduced via a tert-butylation reaction, using tert-butyl chloride and a strong base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form a more saturated derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, strong bases like sodium hydride.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Saturated derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The furo[3,2-b]pyridine core can interact with hydrophobic pockets in proteins, enhancing binding affinity. The compound’s overall structure allows it to modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Racemic-(3aS,7R,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-7-carboxylic acid: Similar structure but with different functional groups.

    Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-c]pyridine-4(2H)-carboxylate: Similar core structure but different stereochemistry.

Uniqueness

Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate is unique due to its specific stereochemistry and the presence of both the tert-butyl and hydroxy groups. These features contribute to its distinct reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl (3aR,7S,7aR)-7-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-4-9(14)10-8(13)5-7-16-10/h8-10,14H,4-7H2,1-3H3/t8-,9+,10-/m1/s1

InChI Key

AZVUIRLOAUPNHF-KXUCPTDWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]2[C@H]1CCO2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2C1CCO2)O

Origin of Product

United States

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